

PROTAC PARP1 degrader SK-575 mechanism of action

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An In-depth Comparative Guide to the PROTAC PARP1 Degrader SK-575

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the signaling and repair of DNA, making it a validated therapeutic target for various cancers.[1][2] While PARP1 inhibitors have shown clinical success, challenges such as drug resistance and toxicity remain.[3] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than just inhibiting them. This guide provides a detailed analysis of SK-575, a highly potent and specific PARP1-targeting PROTAC, comparing its mechanism and performance with other degraders based on available preclinical data.

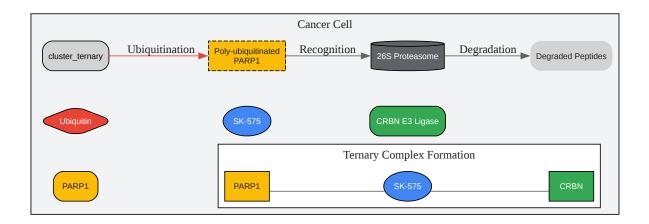
Mechanism of Action of SK-575

SK-575 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of PARP1.[2] It is composed of three key components:

- A PARP1 binding moiety: Derived from the PARP1/2 inhibitor Olaparib.
- An E3 ligase ligand: A thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
- A linker: An optimized chemical linker that connects the PARP1 binder and the E3 ligase ligand.[4]



The mechanism of action unfolds as follows: SK-575 simultaneously binds to PARP1 and the CRBN E3 ligase, forming a ternary complex (PARP1-SK-575-CRBN). This proximity induces the poly-ubiquitination of PARP1 by the E3 ligase. The ubiquitinated PARP1 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. This degradation of PARP1, rather than just inhibition, effectively blocks both its catalytic and scaffolding functions.[3]



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Caption: Mechanism of SK-575 induced PARP1 degradation.

Performance and Comparison

SK-575 has demonstrated high potency and efficacy in degrading PARP1 and inhibiting the growth of cancer cells, particularly those with BRCA1/2 mutations.[1][2]

In Vitro Degradation and Potency

SK-575 induces potent and specific degradation of PARP1 in various human cancer cell lines at low picomolar concentrations.[1] Its degradation capability (DC50) and maximum degradation (Dmax) have been quantified, showing superior performance compared to earlier PARP1 degraders.[3][5]



Compoun d	Target Ligand	E3 Ligase Ligand	DC50	Dmax	Cell Line	Citation
SK-575	Olaparib	Thalidomid e	1.26 nM	>99%	MDA-MB- 436	[5][6]
SK-575	Olaparib	Thalidomid e	6.72 nM	>95%	Capan-1	[5][6]
SK-575	Olaparib	Thalidomid e	0.509 nM	>99%	SW620	[5][6]
Compound 2	Rucaparib	Pomalidom ide	36 nM	Incomplete	Rat Cardiomyo cytes	[5]
Compound 3	Rucaparib	Pomalidom ide	82 nM	Incomplete	Rat Cardiomyo cytes	[5]
D6	N/A	CRBN	25.23 nM	N/A	N/A	[7]

Cell Growth Inhibition

SK-575 potently inhibits the growth of cancer cells, especially those deficient in homologous recombination (HR), such as cell lines with BRCA1/2 mutations.[6]

Compound	IC50 (Cell Growth)	Cell Line	BRCA Status	Citation
SK-575	19 ± 6 nM	MDA-MB-436	BRCA1 mutant	[6]
SK-575	56 ± 12 nM	Capan-1	BRCA2 mutant	[6]
Olaparib	Generally less potent than SK- 575	Various	N/A	[5]

In Vivo Efficacy



In preclinical mouse models, SK-575 has shown significant antitumor activity. When administered as a single agent, it leads to durable tumor growth inhibition in HR-deficient xenograft models.[6] Furthermore, it demonstrates synergistic effects when combined with cytotoxic agents like temozolomide and cisplatin.[1][3][4] A single intraperitoneal dose of 25 mg/kg was sufficient to induce effective PARP1 degradation in SW620 xenograft tumor tissue for over 24 hours.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are summaries of key experimental protocols used to evaluate SK-575.

Western Blotting for PARP1 Degradation

This assay is used to quantify the amount of PARP1 protein remaining in cells after treatment with a degrader.

- Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-436, Capan-1, SW620) are cultured to ~80% confluency. Cells are then treated with varying concentrations of SK-575 (e.g., 0-1 μM) or vehicle control for a specified duration (e.g., 24 hours).[5][6]
- Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then
 incubated with a primary antibody specific for PARP1. A loading control antibody (e.g., βactin or GAPDH) is also used to normalize the results.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The protein bands are visualized using an enhanced



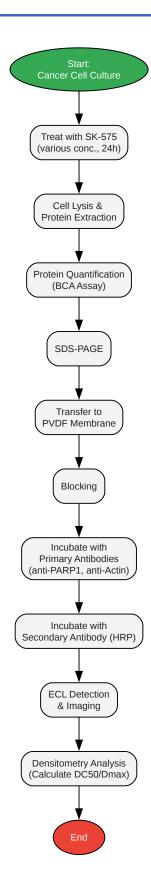




chemiluminescence (ECL) detection system.

 Quantification: The intensity of the bands is quantified using densitometry software. The PARP1 signal is normalized to the loading control, and the percentage of remaining PARP1 relative to the vehicle control is calculated to determine DC50 and Dmax values.





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Caption: Experimental workflow for Western Blot analysis.



Cell Viability Assay

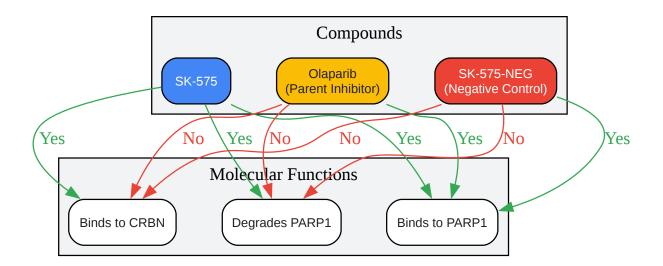
This assay measures the effect of a compound on cell proliferation and viability.

- Cell Seeding: Cells (e.g., MDA-MB-436, Capan-1) are seeded into 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: Cells are treated with a serial dilution of SK-575 or a control compound (like Olaparib) for a period of 3-5 days.
- Viability Measurement: A reagent such as MTS or CellTiter-Glo is added to the wells. The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
- Data Analysis: The results are normalized to the vehicle-treated control cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated using non-linear regression analysis.[6]

Comparison with Negative Control

To confirm that the degradation activity of SK-575 is dependent on its recruitment of the CRBN E3 ligase, a negative control compound, SK-575-NEG, was synthesized.[8] In SK-575-NEG, the glutarimide moiety is methylated, which prevents its binding to CRBN. While SK-575-NEG retains its strong binding affinity for PARP1 (IC50 of 2.64 nM), it is completely ineffective at inducing PARP1 degradation.[8] This crucial experiment confirms that the activity of SK-575 is a bona fide PROTAC-mediated degradation.[5]





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Caption: Functional comparison of SK-575 and controls.

Conclusion

SK-575 is a highly potent and efficacious PARP1 degrader that operates through the PROTAC mechanism.[1][9] Preclinical data demonstrates its ability to induce rapid, profound, and durable degradation of PARP1 at picomolar to low nanomolar concentrations.[4][5] This leads to potent anti-proliferative effects in cancer cells, particularly those with DNA repair deficiencies, and significant tumor growth inhibition in vivo.[2][6] Compared to both its parent inhibitor Olaparib and earlier-generation PARP1 degraders, SK-575 shows superior potency and a more complete target protein removal.[5] These findings establish SK-575 as a promising therapeutic candidate for treating cancers and a valuable chemical probe for studying the biological consequences of PARP1 degradation.[3][10]

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